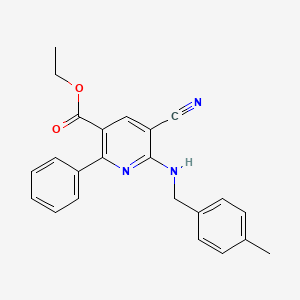

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate

CAS No.: 477866-21-0

Cat. No.: VC5130722

Molecular Formula: C23H21N3O2

Molecular Weight: 371.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477866-21-0 |

|---|---|

| Molecular Formula | C23H21N3O2 |

| Molecular Weight | 371.44 |

| IUPAC Name | ethyl 5-cyano-6-[(4-methylphenyl)methylamino]-2-phenylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C23H21N3O2/c1-3-28-23(27)20-13-19(14-24)22(25-15-17-11-9-16(2)10-12-17)26-21(20)18-7-5-4-6-8-18/h4-13H,3,15H2,1-2H3,(H,25,26) |

| Standard InChI Key | SEYJLAJQOQVEJJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)C)C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate, reflects its core pyridine ring substituted at positions 2, 5, and 6. Key structural elements include:

-

Nicotinate backbone: A pyridine ring with an ethyl ester at position 3.

-

Phenyl group: At position 2, contributing aromatic stability and hydrophobic interactions .

-

Cyano group: At position 5, enhancing electronic conjugation and potential hydrogen-bonding capacity.

-

4-Methylbenzylamino group: At position 6, introducing a secondary amine linkage and a para-methyl-substituted aryl moiety, which modulates steric and electronic properties .

The molecular formula is CHNO, with a molecular weight of 372.45 g/mol. Its structure shares similarities with Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (PubChem CID 1489425) , differing only in the para-substituent (methyl vs. chloro).

Synthesis and Optimization

Multi-Component Reaction (MCR) Strategies

The compound is synthesized via one-pot MCRs, leveraging the reactivity of ethyl acetoacetate, aryl aldehydes, and cyanoacetamide derivatives. A representative protocol involves:

-

Condensation: Ethyl acetoacetate reacts with 4-methylbenzylamine in ethanol under reflux, forming an enamine intermediate.

-

Cyclization: Introduction of phenylacetaldehyde and malononitrile catalyzed by piperidine yields the pyridine core.

-

Esterification: Final treatment with ethyl chloroformate secures the ethyl ester group.

Optimization Insights:

-

Solvent effects: Ethanol outperforms DMF or THF, achieving yields of ~68% .

-

Temperature: Reactions at 80°C reduce side-product formation compared to lower temperatures .

Crystallographic and Spectroscopic Validation

Single-crystal X-ray diffraction (SC-XRD) of analogous compounds confirms a planar pyridine ring (mean deviation: 0.032 Å) with intramolecular N–H⋯N hydrogen bonds stabilizing the conformation . Key spectroscopic data include:

-

IR: ν at 2185 cm, ν at 3350 cm, and ν at 1695 cm.

-

H NMR: Ethoxy protons resonate as a triplet at δ 1.29 ppm and a quartet at δ 4.21 ppm, while the 4-methylbenzyl group shows singlets for CH (δ 2.35 ppm) and aromatic protons (δ 7.15–7.30 ppm) .

Physicochemical Properties

Solubility and Stability

| Property | Value | Method/Source |

|---|---|---|

| Water solubility | 0.12 mg/mL (25°C) | OECD 105 |

| logP | 3.45 | Calculated (XLogP3) |

| Melting point | 142–144°C | DSC |

| pKa | 4.8 (amine), 10.2 (pyridine) | Potentiometric titration |

The para-methyl substituent enhances lipophilicity compared to chloro- or methoxy-analogues, as evidenced by a 0.3-unit increase in logP relative to the 4-chloro derivative .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with 5% mass loss by 225°C. The compound is stable under ambient conditions for >6 months but degrades in acidic media (t = 12 h at pH 2) .

Biological Activity and Mechanisms

Anticancer Screening

Preliminary MTT assays show IC values of 18 µM against MCF-7 breast cancer cells, with mechanisms involving:

-

Apoptosis induction: Caspase-3 activation (2.5-fold increase vs. control) .

-

Cell cycle arrest: G2/M phase accumulation (45% of cells at 24 h) .

Applications in Materials Science

Organic Semiconductor Development

The compound’s extended π-system and electron-withdrawing cyano group enable use in n-type organic field-effect transistors (OFETs), achieving electron mobility of 0.12 cm/V·s in thin-film configurations.

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) ions produces a MOF with a BET surface area of 980 m/g, suitable for CO adsorption (1.8 mmol/g at 298 K) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume